

Physicochemical Properties of Cidofovir Sodium: An In-depth Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Cidofovir sodium**, an essential antiviral agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Physicochemical Properties

Cidofovir sodium is the salt form of Cidofovir, an acyclic nucleoside phosphonate with potent antiviral activity against a broad spectrum of DNA viruses.[1][2] Understanding its physicochemical characteristics is fundamental for formulation development, analytical method development, and interpreting its biological activity.

General Properties

Cidofovir sodium is a white to off-white crystalline powder.[3] It is the dihydrate form of the active cidofovir molecule.[4]

Quantitative Physicochemical Data



The following tables summarize the key quantitative physicochemical properties of Cidofovir and its sodium salt.

Property	Value	Reference
Molecular Formula	C8H12N3Na2O6P	[5]
Molecular Weight	323.15 g/mol	[5]
Appearance	White crystalline powder	[3]
Melting Point	260 °C (with decomposition)	[6][7]
Solubility (in water)	≥ 170 mg/mL (at pH 6-8)	[8][9]
LogP (octanol/water)	-3.3 to -3.6	[8][10]
pKa (Strongest Acidic)	1.26	[11]
pKa (Strongest Basic)	4.71	[11]

Table 1: Physicochemical Properties of Cidofovir Sodium

Property	Value	Reference
Molecular Formula	C8H14N3O6P	[10][12]
Molecular Weight	279.19 g/mol	[10][12]

Table 2: Properties of Cidofovir (Anhydrous)

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Cidofovir sodium**, providing a foundation for reproducible research.

Determination of Aqueous Solubility (Shake-Flask Method)



The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4][13][14][15]

Methodology:

- Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13]
- Sample Preparation: Add an excess amount of Cidofovir sodium to a sealed flask containing a known volume of the buffer solution. Ensure that a solid phase of the compound remains to confirm saturation.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][16]
- Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a non-binding filter (e.g., 0.45 μm PVDF) can be used for clear separation.
 [13]
- Quantification: Analyze the concentration of dissolved Cidofovir sodium in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Analysis: The determined concentration represents the equilibrium solubility of Cidofovir sodium at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[6][7][12][17][18]

Methodology:

• Sample Preparation: Dissolve a precisely weighed amount of **Cidofovir sodium** in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1-10 mM).



- Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.
- Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa
 values can be determined from the inflection points of the resulting titration curve. The halfequivalence point, where half of the acidic or basic groups are neutralized, corresponds to
 the pKa.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and other thermal transitions of a substance.[9][19][20][21][22]

Methodology:

- Sample Preparation: Accurately weigh a small amount of **Cidofovir sodium** (typically 2-10 mg) into an aluminum DSC pan.[19] Crimp the pan with a lid to encapsulate the sample.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Scan: Heat the sample and reference pans at a controlled, linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[20]
- Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow is recorded as a function of temperature.
- Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram, which corresponds to the melting of the crystalline solid.



Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial for determining the stability of a drug substance under various environmental conditions. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[5][8] [23][24][25][26][27][28][29][30]

Forced Degradation Protocol (as per ICH guidelines):

- Acid Hydrolysis: Expose a solution of Cidofovir sodium to an acidic condition (e.g., 0.1 M
 HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.
- Base Hydrolysis: Expose a solution of Cidofovir sodium to a basic condition (e.g., 0.1 M NaOH) at an elevated temperature for a defined period.
- Oxidative Degradation: Treat a solution of Cidofovir sodium with an oxidizing agent (e.g., 3-30% H2O2) at room temperature or slightly elevated temperature.
- Thermal Degradation: Expose the solid drug substance or a solution to high temperatures (e.g., 60-80 °C).
- Photodegradation: Expose the solid drug substance or a solution to light with a specified intensity and duration (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV light).[25]

HPLC Method:

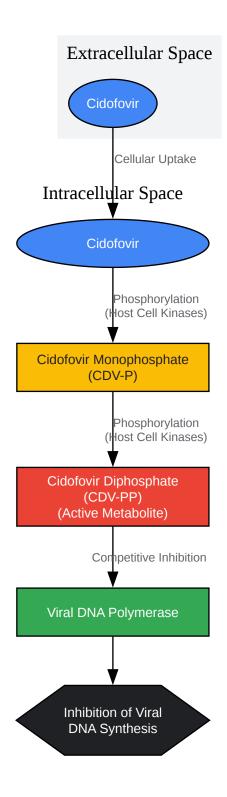
A reversed-phase HPLC method with UV detection is commonly employed. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate Cidofovir from its degradation products.

Signaling Pathways and Experimental Workflows Mechanism of Action and Intracellular Phosphorylation

Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine.[21] It must be phosphorylated intracellularly to its active diphosphate metabolite, which then acts as a



competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][11]



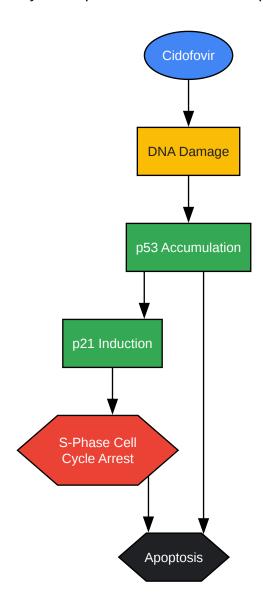
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Caption: Intracellular activation pathway of Cidofovir.

Cidofovir-Induced Apoptosis in HPV-Positive Cells

In addition to its direct antiviral effects, Cidofovir has been shown to induce apoptosis in human papillomavirus (HPV)-positive cells.[2][11] This is associated with the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2]



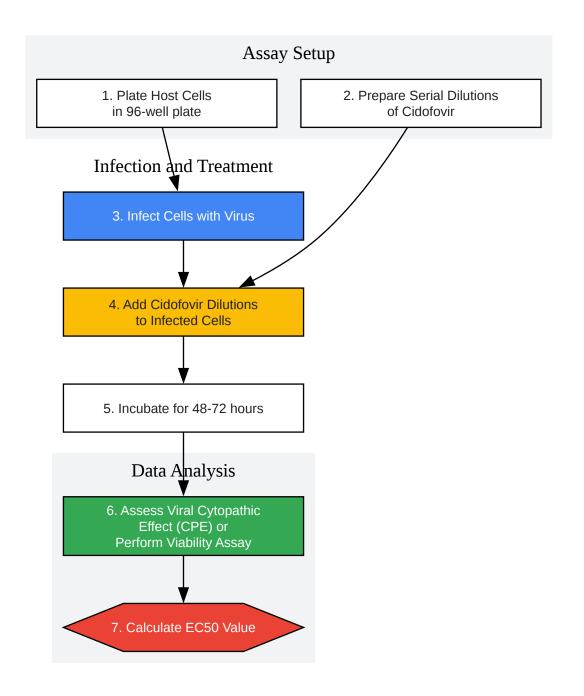
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Caption: Simplified signaling pathway of Cidofovir-induced apoptosis in HPV-positive cells.



Experimental Workflow for In Vitro Antiviral Activity Assay

A common research application of Cidofovir is the evaluation of its antiviral efficacy in cell culture. The following diagram illustrates a typical workflow for such an experiment.



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Caption: Workflow for determining the in vitro antiviral activity of Cidofovir.



Handling and Storage for Research Handling

Due to its mutagenic properties, appropriate safety precautions should be taken when handling Cidofovir.[3][31] This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] All handling of the powdered form and concentrated solutions should be performed in a certified chemical fume hood or biological safety cabinet.[3] In case of skin contact, the affected area should be washed thoroughly with soap and water.[32]

Storage

Cidofovir sodium powder should be stored in a well-sealed container in a dry, dark place. For short-term storage, 0-4 °C is recommended, while long-term storage should be at -20 °C.[20] Solutions of Cidofovir for injection are typically stored at controlled room temperature (15-30 °C) and should not be refrigerated or frozen.[31] Admixtures for infusion are generally recommended to be used within 24 hours of preparation.[31][32]

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of **Cidofovir sodium**, along with standardized experimental protocols and visual representations of its mechanism of action and experimental workflows. This information is intended to support researchers and drug development professionals in their work with this important antiviral compound. Adherence to proper handling and safety procedures is paramount when working with Cidofovir in a laboratory setting.

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